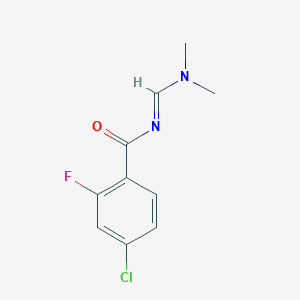

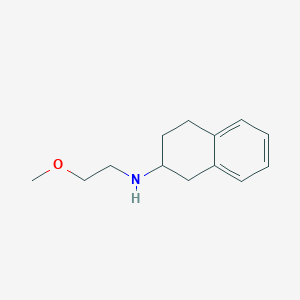

![molecular formula C25H20BrN3O3 B2749778 [2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate CAS No. 326883-26-5](/img/structure/B2749778.png)

[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl, which is a part of the antipyrine family . Antipyrine derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .

Molecular Structure Analysis

The molecular structure of the related compound N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .

Physical And Chemical Properties Analysis

The related compound N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide showed thermal stability up to 220 °C .

Scientific Research Applications

Material Science Applications

The study on crystal structures, including derivatives of benzothiazoles and pyrazoles, highlights the significance of specific substituents in forming intricate crystal arrangements. These structures can inform the development of materials with tailored physical properties, such as enhanced stability or specific optical characteristics, crucial for applications in electronics, photonics, and nanotechnology (Ebersbach, Seichter, & Mazik, 2022).

Corrosion Inhibition

Compounds with pyrazole derivatives demonstrate excellent corrosion inhibition efficiency on carbon steel in acidic environments. This is achieved through the adsorption of the compounds onto the metal surface, following Langmuir adsorption isotherm. Such inhibitors can significantly prolong the lifespan of metal structures in corrosive conditions, essential for industrial applications (Tawfik, 2015).

Antimicrobial Activity

Pyrazole derivatives, including those structurally related to the query compound, have been investigated for their antimicrobial properties. Some derivatives show potent antimicrobial activities, offering a promising avenue for developing new therapeutic agents against resistant strains of bacteria and fungi. This is particularly important in the context of increasing resistance to existing antimicrobial drugs (Farag, Mayhoub, Barakat, & Bayomi, 2008).

Catalysis

The design and synthesis of new catalysts for organic transformations are critical for efficient and sustainable chemical manufacturing. Compounds similar to the query show potential in catalyzing various chemical reactions, including brominations and cyclizations, under environmentally benign conditions. These catalysts can enhance the selectivity and yield of chemical processes, reducing waste and energy consumption (Bennett, Tang, Mcmaster, Bright, & Detty, 2008).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the Ampicillin-CTX-M-15 . This target plays a crucial role in the biological activity of the compound.

Mode of Action

The compound interacts with its target through a binding interaction . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This interaction leads to changes in the target’s function, which can have various downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are determined by its interaction with its target. The compound shows good binding interaction with the targeted amino acids, with the best binding score of -5.26 kcal/mol . This suggests that the compound may have a strong effect on its target, potentially leading to significant biological effects.

properties

IUPAC Name |

[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrN3O3/c1-17-23(24(30)29(28(17)2)19-11-4-3-5-12-19)27-16-18-10-6-9-15-22(18)32-25(31)20-13-7-8-14-21(20)26/h3-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCZBZNZBANQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

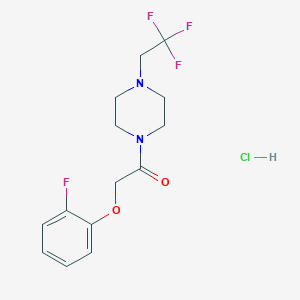

![N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2749696.png)

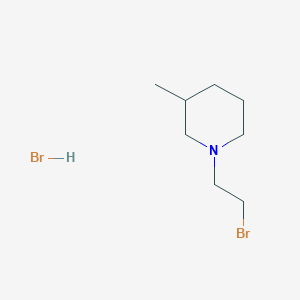

![6-Chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2749697.png)

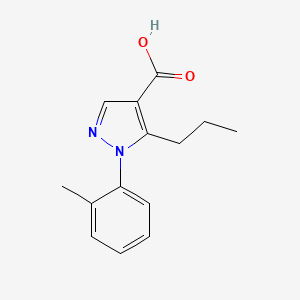

![2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2749699.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B2749700.png)

![2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2749710.png)

![N-(2,4-difluorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2749713.png)

![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)

![6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749717.png)